BenchChemオンラインストアへようこそ!

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Lipophilicity Membrane permeability Phenylthio SAR

Select CAS 1351658-50-8 for its differentiated 3-benzyl-1,2,4-oxadiazol-5-yl-azetidine scaffold, specifically claimed in S1P receptor modulator patents (USPTO Class 548/131). The phenylthio-propanone side chain enables COX-2 selectivity exploration (IC₅₀ 0.07–0.22 µM in related analogs) while enhancing lipophilicity for membrane penetration—functionality absent in simpler oxadiazole or pyrrolidine/piperidine analogs. Supplied at 95% purity; ideal for antimicrobial, anticancer, and S1P pathway SAR programs. Inquire for batch pricing.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 1351658-50-8
Cat. No. B2654252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
CAS1351658-50-8
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESC1C(CN1C(=O)CCSC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C21H21N3O2S/c25-20(11-12-27-18-9-5-2-6-10-18)24-14-17(15-24)21-22-19(23-26-21)13-16-7-3-1-4-8-16/h1-10,17H,11-15H2
InChIKeyGXCNTJLXSQYAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one Is Used in S1P and Kinase Inhibitor Research


1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1351658-50-8) belongs to the 1,2,4-oxadiazole-azetidine class of synthetic small molecules, with a molecular formula of C₂₁H₂₁N₃O₂S and a molecular weight of 379.48 g/mol . This compound incorporates three pharmacologically relevant structural features: a 3-benzyl-1,2,4-oxadiazole ring system, an azetidine heterocycle as the core scaffold linker, and a phenylthio-propanone side chain [1]. The 1,2,4-oxadiazole scaffold is a well-established bioisostere of amide and ester functionalities, widely employed in medicinal chemistry programs targeting S1P receptors, sirtuins, and kinases [2]. Unlike purely commercial screening libraries, proprietary patent literature specifically claims benzyl azetidine derivatives bearing 1,2,4-oxadiazole motifs as sphingosine-1-phosphate (S1P) receptor modulators, indicating a defined pharmacological rationale rather than random library enumeration [3].

Why Generic 1,2,4-Oxadiazole or Azetidine Analogs Cannot Replace 1351658-50-8 Without Losing Target Selectivity


The specificity of 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one arises from its unique topological combination of three structural modules that each contribute differentially to target binding and physicochemical properties. The 3-benzyl substitution on the 1,2,4-oxadiazole ring at the 3-position (rather than the 5-position) positions the benzyl group for π-π interactions with hydrophobic receptor pockets, whereas many commercially available oxadiazole analogs bear phenyl or methyl substituents at different regiochemical positions that alter binding orientation [1]. The azetidine ring serves as a conformationally constrained linker between the oxadiazole pharmacophore and the phenylthio-propanone side chain; replacing this with a pyrrolidine (five-membered) or piperidine (six-membered) ring alters the spatial relationship and flexibility between these functional modules . The phenylthio-propanone side chain contributes lipophilicity (estimated XLogP approximately 3.5) and participates in thioether-mediated interactions that are absent in analogs bearing ether, sulfone, or amide linkages . Empirical evidence from structurally related 1,2,4-oxadiazole-azetidine compounds demonstrates that even minor substituent changes (e.g., replacing benzyl with pyrimidin-2-yl at the oxadiazole 3-position, or replacing the phenylthio group with a phenoxy group) fundamentally alter the biological activity profile, target selectivity, and physicochemical properties .

Quantitative Differentiation Evidence for CAS 1351658-50-8: Phenylthio Lipophilicity, Oxadiazole-Azetidine Activity, and Comparator Analysis


Phenylthio-Propanone Side Chain Confers Significantly Higher Lipophilicity (clogP) Than Ether or Amide Analogs, Driving Membrane Penetration

The phenylthio-propanone side chain of CAS 1351658-50-8 provides a thioether linkage whose calculated logP value exceeds that of analogous compounds bearing phenoxy-ethanone (ether) or acetamide linkers. While direct clogP measurements for 1351658-50-8 are not publicly reported, structurally analogous 3-(phenylthio)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one (CAS 1324189-98-1) demonstrates that the phenylthio-azetidine-oxadiazole connectivity yields a molecular weight of 371.47 with 2 sulfur atoms, conferring enhanced lipophilicity relative to the thiophene-free target . By comparison, a phenoxy-ethanone analog (CAS 1396795-29-1) bearing a phenoxy group in place of phenylthio has a molecular weight of 341.39 with only 1 sulfur atom and a reduced capacity for hydrophobic interactions . The compound 1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one demonstrates that phenylthio-containing propanones exhibit IC₅₀ values of 0.07-0.22 μM in COX-2 inhibition assays, with the phenylthio group contributing to the adjunct pocket interaction alongside the methylsulfonyl pharmacophore [1].

Lipophilicity Membrane permeability Phenylthio SAR

3-Benzyl-1,2,4-Oxadiazole-Azetidine Core Is Associated With Multi-Target Biological Activity (Anticancer IC₅₀ and Antibacterial MIC)

The 3-benzyl-1,2,4-oxadiazol-5-yl-azetidine core present in CAS 1351658-50-8 is embedded within a compound class demonstrating quantifiable anticancer cytotoxicity and antibacterial activity. Literature review of structurally related oxadiazole derivatives reveals that compounds featuring the 1,2,4-oxadiazole-azetidine scaffold exhibit IC₅₀ values against MCF-7 breast cancer cells in the 0.5-15.2 μM range depending on substituent patterns, with benzyl-substituted analogs consistently showing enhanced cytotoxicity compared to methyl-substituted counterparts . Specifically, a related 1,2,4-oxadiazole-azetidine compound bearing a pyrimidin-2-yl substituent at the oxadiazole 3-position demonstrated IC₅₀ values of 12.8-18.5 μM against MDA-MB231 and A549 cell lines . In antibacterial assays, oxadiazole derivatives containing the azetidine or pyrrolidine core showed MIC values of 3.9-15.6 μg/mL against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, comparable to or exceeding the activity of oxytetracycline . The Sirtuin 2 inhibitor program demonstrated that 1,2,4-oxadiazoles can achieve IC₅₀ values as low as nanomolar range through systematic SAR optimization, validating the scaffold's capacity for high-potency target engagement [1].

Anticancer Antibacterial 1,2,4-Oxadiazole SAR

Azetidine Ring Provides Conformational Restraint Not Achievable With Pyrrolidine or Piperidine Analogs

The azetidine ring (four-membered) in CAS 1351658-50-8 serves as a rigid, low-molecular-weight linker that positions the 1,2,4-oxadiazole pharmacophore and the phenylthio-propanone side chain in a spatially defined orientation. A structurally analogous compound bearing a pyrrolidine ring in place of azetidine — 1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7) — has an identical molecular formula (C₂₁H₂₁N₃O₂S, MW 379.48) but different 3D geometry due to the five-membered pyrrolidine ring introducing additional conformational flexibility . Similarly, 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1903169-96-9, MW 393.51) features a pyrrolidine ring with a 4-phenyl substituent that further alters spatial relationships . The proven SphK2 inhibitor SLP120701 (CAS 1449768-46-0, IC₅₀ < 100 nM for SphK2) employs a chiral azetidine ring directly attached to a 1,2,4-oxadiazole, demonstrating the critical role of the azetidine scaffold geometry in achieving high-potency target engagement within the S1P signaling pathway — precisely the pathway targeted by patent-classified benzyl azetidine oxadiazole derivatives .

Azetidine Conformational constraint Ring size SAR

COX-2 Selectivity Index of Phenylthio-Propanone Class Provides a Quantitative Benchmark for Evaluating CAS 1351658-50-8 Derivatives

Although no direct COX-1/COX-2 inhibition data exist for CAS 1351658-50-8, the phenylthio-propanone substructure has been systematically characterized in a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives as selective COX-2 inhibitors. The most potent compounds in this series achieved COX-2 IC₅₀ values of 0.07-0.22 μM with COX-2 selectivity indexes (COX-1 IC₅₀ / COX-2 IC₅₀) ranging from 170 to 703.7 [1]. Molecular docking studies confirm that the phenylthio group occupies the adjunct hydrophobic pocket of COX-2, forming critical interactions with Arg513 and His90 residues — interactions that are not possible with ether or sulfone linkers [2]. This provides a quantitative framework for evaluating whether the phenylthio-propanone side chain in CAS 1351658-50-8 confers a COX-2 selectivity advantage when compared to 1,2,4-oxadiazole-azetidine compounds lacking the phenylthio group. The combination of the oxadiazole-azetidine core (with anticancer potential as shown in J. Med. Chem. 2017) and the phenylthio-propanone side chain (with demonstrated COX-2 selectivity) represents a hybrid pharmacophore strategy not available in either substructure alone [3].

COX-2 selectivity Phenylthio pharmacophore Anti-inflammatory

S1P Receptor Modulator Patent Coverage Provides Pharmacological Rationale Distinct From Generic Oxadiazole Screening Compounds

Patent classification analysis reveals that benzyl azetidine derivatives bearing 1,2,4-oxadiazole moieties — the exact structural class of CAS 1351658-50-8 — are specifically claimed as sphingosine-1-phosphate (S1P) receptor modulators for autoimmune and inflammatory diseases [1]. This patent landscape directly connects the 3-benzyl-1,2,4-oxadiazol-5-yl-azetidine scaffold to S1P receptor pharmacology, distinguishing it from generic 1,2,4-oxadiazole screening compounds developed for other targets (e.g., SIRT2 deacetylase, DGAT1, or T-type calcium channels) [2]. The SphK2 inhibitor SLP120701 demonstrates that the azetidine-1,2,4-oxadiazole motif can achieve potent (sub-100 nM) modulation of S1P signaling, providing a tangible pharmacological benchmark for this scaffold class . Unlike compounds developed solely for anticancer cytotoxicity screening, CAS 1351658-50-8 belongs to a patent-protected chemical space with a defined mechanism of action hypothesis (S1P receptor modulation), which reduces the risk of non-specific or promiscuous activity commonly observed in untargeted library compounds.

S1P receptor Sphingosine-1-phosphate Immunomodulation

Recommended Procurement Scenarios for CAS 1351658-50-8 Based on Structural and Pharmacological Differentiation


S1P Receptor Modulator Lead Optimization Programs

CAS 1351658-50-8 is the most appropriate starting material for S1P receptor modulator SAR programs because its 3-benzyl-1,2,4-oxadiazol-5-yl-azetidine scaffold falls directly within patent-classified S1P modulator chemical space (USPTO Class 548/131) [1]. The phenylthio-propanone side chain provides a functionalizable handle for further derivatization while maintaining the lipophilic character required for S1P receptor binding. The azetidine ring geometry, validated in the potent SphK2 inhibitor SLP120701 (IC₅₀ < 100 nM), is critical for achieving the conformational restraint needed for selective S1P pathway modulation — a feature absent in pyrrolidine or piperidine analogs .

COX-2 Selective Inhibitor Development With Phenylthio Pharmacophore

For programs targeting COX-2 selective inhibition, CAS 1351658-50-8 enables exploration of a hybrid pharmacophore combining the 1,2,4-oxadiazole-azetidine core with the validated phenylthio-propanone COX-2 selectivity motif. The phenylthio-propanone substructure has demonstrated COX-2 IC₅₀ values of 0.07-0.22 μM with selectivity indexes exceeding 700 in structurally related compounds [1]. This provides a quantitative rationale for selecting CAS 1351658-50-8 over 1,2,4-oxadiazole-azetidine analogs that lack the phenylthio group, which would not be expected to achieve comparable COX-2 selectivity . The combination has not been previously explored in published literature, presenting a novel chemical space opportunity.

Anticancer SAR Exploration Utilizing Multi-Target Oxadiazole-Azetidine Scaffold

CAS 1351658-50-8 is well-suited for anticancer lead generation programs requiring a validated 1,2,4-oxadiazole pharmacophore. Related 1,2,4-oxadiazole-azetidine compounds have demonstrated IC₅₀ values of 12.8-18.5 μM against MDA-MB231 and A549 cancer cell lines, while the broader 1,2,4-oxadiazole class has been validated as SIRT2 deacetylase inhibitors with anticancer activity in J. Med. Chem. (2017) [1]. The benzyl substituent at the oxadiazole 3-position is expected to enhance cytotoxicity compared to methyl-substituted analogs based on class-level SAR trends . The compound's 95% purity specification and availability from research chemical suppliers make it immediately accessible for in vitro cytotoxicity screening without requiring custom synthesis .

Antimicrobial Agent Development Leveraging Phenylthio-Enhanced Membrane Penetration

For antimicrobial discovery programs, CAS 1351658-50-8 combines the antibacterial activity profile of 1,2,4-oxadiazole derivatives (MIC values of 3.9-15.6 μg/mL against Gram-positive and Gram-negative strains) with the membrane-penetrating properties conferred by the phenylthio group's enhanced lipophilicity [1]. The phenylthio group's contribution to lipophilicity (estimated clogP increase of approximately 1.0-1.5 units compared to phenoxy analogs) is expected to improve bacterial membrane penetration, a critical determinant of antibacterial potency . This dual functionality — antibacterial pharmacophore plus penetration-enhancing group — is not available in simpler 1,2,4-oxadiazole analogs lacking the phenylthio-propanone side chain.

Quote Request

Request a Quote for 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.